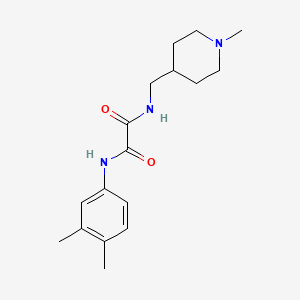![molecular formula C16H15BrN2O3 B2375388 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 502718-94-7](/img/structure/B2375388.png)
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Excretion Studies
One primary area of scientific research involving compounds like 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate focuses on their metabolism and excretion patterns in humans. For instance, the study of the urinary oxidative metabolites of di(2-ethylhexyl) phthalate (DEHP) in humans reveals complex metabolic pathways, including the production of mono(2-ethylhexyl) phthalate (MEHP) and various oxidative metabolites before excretion through urine and feces (Silva et al., 2006). This research is crucial for understanding how similar compounds are processed by the human body, potentially guiding safety assessments and regulatory standards.
Pharmacological Efficacy and Safety
Another significant research application is the evaluation of pharmacological efficacy and safety. For example, CI-980, a compound with a structural motif similar to this compound, was studied for its mitotic inhibition properties in treating small cell lung cancer. However, it was found to lack biological activity at the tested doses and infusion protocols in previously untreated small cell lung cancer, underscoring the importance of thorough preclinical and clinical evaluations for related compounds (Thomas et al., 2002).
Toxicological Assessments
Research into compounds like this compound also extends into toxicological assessments. Studies investigating the metabolism and disposition of various agents in humans, such as the γ-aminobutyric acid type A receptor partial agonist, provide insights into their safety profiles. These studies explore how compounds are metabolized, the potential for toxic metabolites, and their elimination, which is vital for understanding the risks associated with exposure and guiding safe usage parameters (Shaffer et al., 2008).
Environmental and Health Impact Studies
Finally, understanding the environmental and health impacts of chemical compounds is a critical area of research. Studies measuring the urinary metabolites of DEHP as biomarkers for human exposure assessment highlight the widespread environmental contamination by phthalates and the importance of monitoring exposure levels. Such research helps in the development of strategies to mitigate exposure and assess the potential health impacts of similar compounds (Silva et al., 2006).
Properties
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-19(14-6-4-3-5-7-14)15(20)11-22-16(21)12-8-13(17)10-18-9-12/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCOCBJNNMYDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2375306.png)
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)

![N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2375311.png)
![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)
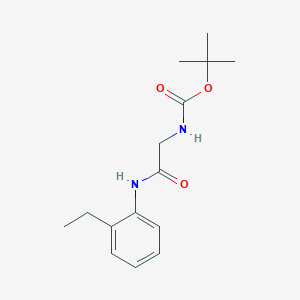
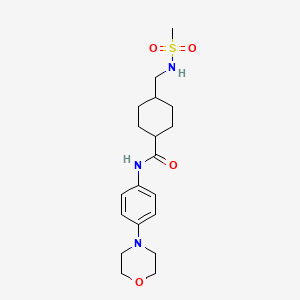
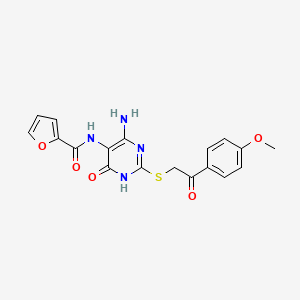
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)
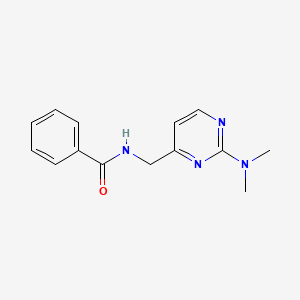
![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)

